molecular formula C11H9F3O2 B7949877 4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzoic acid

4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzoic acid

Cat. No.: B7949877
M. Wt: 230.18 g/mol
InChI Key: GUEFLVRUHWYHTO-DTWKUNHWSA-N
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Description

4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzoic acid is a compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of cyclopropyl intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoic acid moiety can yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs with enhanced bioavailability and metabolic stability.

    Industry: Utilized in the production of advanced materials with specific properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism by which 4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzoic acid exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)benzoic acid: Lacks the cyclopropyl ring but contains the trifluoromethyl group attached directly to the benzoic acid.

    Cyclopropylbenzoic acid: Contains the cyclopropyl ring attached to the benzoic acid but lacks the trifluoromethyl group.

Uniqueness

4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzoic acid is unique due to the presence of both the trifluoromethyl group and the cyclopropyl ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.

Properties

IUPAC Name

4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)9-5-8(9)6-1-3-7(4-2-6)10(15)16/h1-4,8-9H,5H2,(H,15,16)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEFLVRUHWYHTO-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(F)(F)F)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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